Anemarrhenasaponin I

Hemolysis Safety pharmacology Antithrombotic screening

Anemarrhenasaponin I (An-I): non-hemolytic spirostanol saponin—zero hemolysis in human blood vs. timosaponin A-III (strong hemolysis). Suppresses fMLP-induced superoxide generation, unlike TB-I/TA-III which enhance it. Validated for APTT antithrombotic screening, SHH-WNT-MMP pathway studies, and comparative PK. Each batch: ≥98% HPLC purity, white crystalline powder; validated UHPLC-MS/MS MRM transitions for biological matrix quantification. Request COA before purchase—in-class substitution risks functional variability.

Molecular Formula C39H66O14
Molecular Weight 758.9 g/mol
Cat. No. B10799687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarrhenasaponin I
Molecular FormulaC39H66O14
Molecular Weight758.9 g/mol
Structural Identifiers
SMILESCC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O
InChIInChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3/t18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36+,37-,38+,39?/m0/s1
InChIKeyZNTKLBZCLHHWHW-WPUQNTDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemarrhenasaponin I Procurement Guide: Steroidal Saponin Specifications and Baseline Characterization for Research Sourcing


Anemarrhenasaponin I (An-I; CAS 163047-21-0) is a spirostanol-type steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge (Liliaceae/Asparagaceae) [1]. The compound has a molecular formula of C39H66O14 and a molecular weight of 758.94 g/mol, and is commercially available as a white crystalline powder with HPLC purity typically ≥98% . As one of six major steroidal saponins co-occurring in the same plant matrix—alongside anemarrhenasaponin Ia, timosaponin B-I, timosaponin B-II, timosaponin B-III, and timosaponin A-III—An-I presents a procurement challenge where structural similarity does not equate to functional equivalence [2].

Why Timosaponin Analogs Cannot Substitute for Anemarrhenasaponin I in Functional Assays


Despite originating from the same botanical source and sharing a common steroidal scaffold, the six major saponins from Anemarrhena asphodeloides exhibit fundamentally divergent pharmacological profiles across three critical dimensions: hemolytic toxicity, stimulus-specific modulation of superoxide generation, and plasma exposure following oral administration [1]. Direct head-to-head comparisons reveal that in-class substitution without functional validation introduces unacceptable experimental variability. For instance, while An-I produces no detectable hemolysis in human blood, timosaponin A-III induces strong hemolysis, and An-Ia produces a slight hemolytic effect [1]. Similarly, An-I suppresses fMLP-induced superoxide generation, whereas timosaponin B-I enhances it, and timosaponin A-III enhances it by more than twice the magnitude of TB-I [2]. These documented functional divergences underscore that Anemarrhenasaponin I cannot be interchanged with its structural analogs without compromising experimental reproducibility and safety margins.

Quantitative Differentiation of Anemarrhenasaponin I: Comparative Evidence Against Closest Analogs


Hemolytic Safety Profile: Anemarrhenasaponin I vs. Timosaponin A-III and Anemarrhenasaponin Ia

In a direct head-to-head hemolysis assay using human blood, Anemarrhenasaponin I (An-I) exhibited no hemolytic effect, in contrast to timosaponin A-III which produced a strong hemolytic response, and anemarrhenasaponin Ia which produced a slight hemolytic effect [1]. The study examined all six steroidal saponins isolated from the same plant source under identical experimental conditions.

Hemolysis Safety pharmacology Antithrombotic screening

Divergent Modulation of fMLP-Induced Neutrophil Superoxide Generation: An-I vs. Timosaponin B-I and TA-III

In a comparative study of six steroidal saponins on superoxide generation in human neutrophils, Anemarrhenasaponin I (An-I) suppressed fMLP-induced superoxide generation in a concentration-dependent manner, whereas timosaponin B-I (TB-I) enhanced it (peak effect at 40 μM), and timosaponin A-III (TA-III) enhanced it by more than twice the magnitude of TB-I in the same concentration range [1]. The directionality of effect—suppression versus enhancement—differed categorically among structurally related saponins.

Neutrophil Superoxide Inflammation Respiratory burst

Differential Modulation of Arachidonic Acid-Induced Superoxide Generation: An-I vs. Timosaponin B-II

Anemarrhenasaponin I (An-I) suppressed arachidonic acid (AA)-induced superoxide generation in human neutrophils in a concentration-dependent manner. In contrast, timosaponin B-II (TB-II) significantly enhanced AA-induced superoxide generation under identical experimental conditions [1]. Anemarrhenasaponin Ia and timosaponin B-III also suppressed AA-induced superoxide generation, while TB-I produced weak enhancement and TA-III produced the most significant suppression.

Arachidonic acid Superoxide Inflammation Neutrophil

Target Pathway Specificity: SHH Signaling Inhibition in Ovarian Cancer Models

Anemarrhenasaponin I (An-I) was identified through drug screening as a potent inhibitor of Sonic hedgehog (SHH) signaling and was shown to suppress ovarian cancer cell proliferation and aggressiveness via inhibition of the SHH-WNT-MMP signaling axis [1]. While timosaponin A-III is documented to induce autophagy and apoptosis in HeLa cells (IC50: 10 μM) and timosaponin B-II exhibits cytotoxic activity against multiple cancer cell lines (IC50: 1.65-5.05 μM) , these alternative saponins operate through distinct mechanisms (autophagy induction versus broad cytotoxicity) rather than targeted SHH pathway antagonism.

SHH signaling Ovarian cancer WNT pathway MMPs

Pharmacokinetic Distinction: Plasma Exposure Profile in Comparative PK Study

A validated UHPLC-MS/MS method enabled simultaneous quantification of six steroidal saponins—including Anemarrhenasaponin I (AS-I), timosaponin B-II, timosaponin B-III, timosaponin H1, timosaponin E1, and timosaponin E—in rat plasma following intragastric administration of Anemarrhena asphodeloides extract [1]. While the study established analytical parameters for all six compounds (linear range 0.5-400 ng/mL, intra- and inter-day precision RSD <9.4%, extraction recovery 82.5-97.8%), the plasma concentration-time profiles revealed compound-specific absorption and elimination kinetics. Notably, the validated method provides the first direct evidence that plasma exposure levels differ substantially among co-administered saponins, with AS-I demonstrating distinct pharmacokinetic behavior compared to TB-II and TB-III [1].

Pharmacokinetics Oral bioavailability LC-MS/MS Plasma concentration

Defined Research Applications for Anemarrhenasaponin I Based on Validated Comparative Evidence


Antithrombotic Screening with Minimal Hemolytic Interference

Anemarrhenasaponin I is optimally suited for platelet aggregation and APTT-based antithrombotic screening programs where hemolysis represents an exclusionary criterion. Direct comparative evidence demonstrates that An-I produces no hemolytic effect in human blood, unlike timosaponin A-III (strong hemolysis) and anemarrhenasaponin Ia (slight hemolysis) [1]. This property enables cleaner interpretation of antiplatelet activity data without the confounding influence of compound-induced erythrocyte lysis.

Neutrophil-Mediated Inflammation Models Requiring Superoxide Suppression

In research models of neutrophil-driven inflammation where suppression of superoxide generation is the desired pharmacological endpoint, Anemarrhenasaponin I provides a defined inhibitory profile. Unlike timosaponin B-I and timosaponin A-III, which enhance fMLP-induced superoxide generation, An-I produces concentration-dependent suppression [1]. This makes An-I the appropriate selection for studies investigating negative regulation of neutrophil respiratory burst.

SHH Pathway-Targeted Oncology Research

Anemarrhenasaponin I has been validated as an SHH pathway inhibitor that suppresses ovarian cancer progression via SHH-WNT-MMP signaling axis inhibition [1]. For investigators conducting mechanistic studies of hedgehog signaling in cancer, An-I serves as a pathway-specific tool compound, contrasting with timosaponin A-III (autophagy induction) and timosaponin B-II (broad cytotoxicity) which operate through distinct mechanisms [2][3].

Comparative Pharmacokinetic Studies of Steroidal Saponins

For ADME and pharmacokinetic studies requiring purified, analytically characterized reference standards, Anemarrhenasaponin I is supported by a validated UHPLC-MS/MS method with established MRM transitions (m/z 757.4>595.3) and defined stability parameters [1]. The compound can be reliably quantified in biological matrices within a linear range of 0.5-400 ng/mL, enabling precise determination of exposure in comparative saponin PK investigations.

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